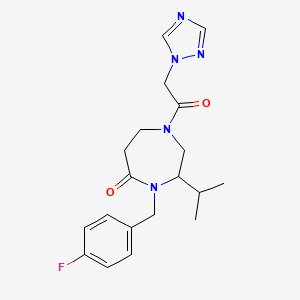![molecular formula C22H23BrN2O4 B5469177 2-[[(E)-3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]pentanoic acid](/img/structure/B5469177.png)
2-[[(E)-3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(E)-3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]pentanoic acid is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a methylbenzoyl group
Métodos De Preparación
The synthesis of 2-[[(E)-3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]pentanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
2-[[(E)-3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2-[[(E)-3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 2-[[(E)-3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]pentanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and methylbenzoyl groups play crucial roles in binding to these targets, influencing the compound’s activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Similar compounds to 2-[[(E)-3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]pentanoic acid include:
2-[[(E)-3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]pentanoic acid: Differing only in the position of the bromine atom on the phenyl ring.
methyl 2-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate: Featuring a thiophene ring instead of a pentanoic acid moiety.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[[(E)-3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O4/c1-3-5-18(22(28)29)24-21(27)19(13-15-6-4-7-17(23)12-15)25-20(26)16-10-8-14(2)9-11-16/h4,6-13,18H,3,5H2,1-2H3,(H,24,27)(H,25,26)(H,28,29)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOLFVZCYFVQHY-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C(=CC1=CC(=CC=C1)Br)NC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C(=O)O)NC(=O)/C(=C\C1=CC(=CC=C1)Br)/NC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Azocan-1-yl)-2-oxoethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-one](/img/structure/B5469131.png)
![3-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5469137.png)
![N-[3-(1-hydroxyethyl)phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5469142.png)
![N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide](/img/structure/B5469147.png)
![9-(butoxyacetyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5469150.png)
![1-(2,6-difluorobenzyl)-N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5469157.png)
![7-(1-benzofuran-2-ylsulfonyl)-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5469162.png)
![4-methyl-6-[4-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1-piperazinyl]-2-pyrimidinamine dihydrochloride](/img/structure/B5469170.png)
![3-METHYL-4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE](/img/structure/B5469171.png)
![2-({[1-(3-thienylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5469185.png)
![[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone](/img/structure/B5469188.png)
![ethyl (2Z)-3-amino-2-[(2-phenylpropanethioyl)amino]but-2-enoate](/img/structure/B5469190.png)

